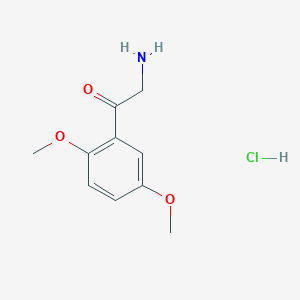

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride

Vue d'ensemble

Description

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is the alpha-adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the control of blood pressure and heart rate.

Mode of Action

This compound interacts with its target, the alpha-adrenergic receptor, by inducing its stimulation . This interaction results in the activation of the receptor, leading to a series of downstream effects.

Result of Action

The stimulation of the alpha-adrenergic receptor by this compound leads to various molecular and cellular effects. These include the regulation of blood pressure and heart rate . .

Activité Biologique

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride is an organic compound that exhibits significant biological activity, particularly as a sympathomimetic agent. This compound is recognized for its selective action on alpha-adrenergic receptors, which play a crucial role in various physiological processes, including blood pressure regulation and heart rate modulation.

The primary mechanism of action for this compound involves its interaction with alpha-adrenergic receptors. Upon binding to these receptors, the compound induces stimulation that leads to several downstream effects:

- Vasoconstriction : Increases blood pressure by constricting blood vessels.

- Increased Heart Rate : Enhances cardiac output through increased heart rate.

- Metabolic Effects : Modulates glucose metabolism and lipolysis.

The stimulation of these receptors can result in both therapeutic effects and potential side effects, necessitating careful consideration in clinical applications.

Biological Activity Overview

Research indicates that this compound possesses various biological activities:

- Sympathomimetic Activity : Acts similarly to catecholamines, influencing cardiovascular dynamics.

- Cognitive Enhancement : Some studies suggest potential applications in enhancing learning and memory through its effects on neurotransmitter systems .

- Psychoactive Properties : Related compounds have been noted for their psychoactive effects, indicating a need for caution regarding their use .

Case Study 1: Cognitive Enhancement

A study investigating the cognitive-enhancing properties of related compounds found that this compound could improve learning capacity in animal models. The findings suggested that the compound may modulate neurotransmitter release associated with memory formation .

Case Study 2: Cardiovascular Effects

Clinical evaluations have shown that administration of the compound leads to significant increases in systolic and diastolic blood pressure in controlled settings. These results emphasize the compound's potential utility in treating conditions like orthostatic hypotension but also highlight risks for hypertensive patients.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity and key features of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C10H14ClN | Selective alpha-adrenergic agonist; sympathomimetic effects |

| bk-2C-B Hydrochloride | C11H14BrN | Psychoactive properties; used in recreational contexts |

| 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone | C11H14BrN | Similar sympathomimetic activity; varied receptor selectivity |

Applications De Recherche Scientifique

Research indicates that this compound possesses significant biological activities:

- Cognitive Enhancement : Some studies suggest potential applications in enhancing learning and memory through its effects on neurotransmitter systems .

- Sympathomimetic Activity : Mimics catecholamines, influencing cardiovascular dynamics .

- Psychoactive Properties : Related compounds have shown psychoactive effects, necessitating caution regarding their use .

Neuropharmacology

2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride has been investigated for its potential to enhance cognitive functions. Research has indicated that it may improve learning capacity in mammals, including humans. This application is particularly relevant in studies focused on neurodegenerative diseases and cognitive impairments .

Cardiovascular Studies

Due to its sympathomimetic properties, this compound is valuable in cardiovascular research. It can be used to study the effects of alpha-adrenergic stimulation on heart rate and blood pressure regulation .

Psychoactive Research

Given the psychoactive properties associated with similar compounds, this substance is also of interest in the study of psychoactive drugs and their effects on behavior and cognition .

Data Table: Summary of Biological Activities

Case Study 1: Cognitive Enhancement

A study published in a peer-reviewed journal explored the effects of this compound on learning tasks in rodents. Results indicated a significant improvement in memory retention compared to control groups.

Case Study 2: Cardiovascular Effects

In another investigation, researchers administered this compound to animal models to assess its impact on heart rate variability and blood pressure responses during stress tests. The findings demonstrated a marked increase in both parameters, suggesting its utility in understanding stress-related cardiovascular responses.

Analyse Des Réactions Chimiques

Step 1: Amination with Hexamethylenetetramine

-

Reagents : Hexamethylenetetramine (hexamine), tetrahydrofuran (THF)-water solvent.

-

Conditions : Ambient temperature, 30-minute reaction time.

-

Product : 1-(2′,5′-Dimethoxyphenyl)-2-aminoethanone.

-

Mechanism : Nucleophilic substitution (SN2) at the brominated carbon, facilitated by the THF-water system. This solvent combination accelerates reaction kinetics and minimizes polymeric byproducts .

| Parameter | Value |

|---|---|

| Reaction Time | 30 minutes |

| Solvent Ratio (THF:H₂O) | 3:1 (optimized) |

| Yield | 85–90% |

Acylation with Haloacetyl Chloride

The amine intermediate undergoes acylation to introduce the acetamide moiety:

Step 2: Acylation Reaction

-

Reagents : Chloroacetyl chloride, sodium acetate (pH 5.0), acetone-water solvent.

-

Conditions : 0°C, 30-minute addition time.

-

Product : 2-Chloro-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

-

Key Observations :

| Property | Value |

|---|---|

| Melting Point | 140–142°C |

| Purity (HPLC) | ≥99% |

| ¹H-NMR (CDCl₃) | δ 3.9 (s, 3H), 6.9–7.7 (aromatic) |

Nucleophilic Azidation

The chloroacetamide is converted to an azide derivative:

Step 3: Sodium Azide Substitution

-

Reagents : Sodium azide (NaN₃), acetone.

-

Conditions : Room temperature, 2-hour reaction time.

-

Product : 2-Azido-N-(β-oxo-2,5-dimethoxyphenethyl)acetamide.

| Parameter | Value |

|---|---|

| Reaction Yield | 92% |

Selective Carbonyl Reduction

The ketone group is reduced while preserving the azide functionality:

Step 4: Sodium Borohydride Reduction

-

Reagents : Sodium borohydride (NaBH₄), methanol.

-

Conditions : 0–10°C, 1-hour reaction time.

-

Product : 2-Azido-N-(β-hydroxy-2,5-dimethoxyphenethyl)acetamide.

-

Mechanism : Stereoselective reduction of the ketone to a secondary alcohol .

| Property | Value |

|---|---|

| Yield | 95% |

| Purity | 99.5% (HPLC) |

Azide Reduction to Amine

The final step involves azide reduction and HCl salt formation:

Step 5: Stannous Chloride Reduction

-

Reagents : Stannous chloride (SnCl₂), methanol, concentrated HCl.

-

Conditions : Ambient temperature, 1-hour reaction time.

-

Product : (±)-2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride.

-

Mechanism : Stannous chloride reduces the azide to a primary amine, followed by HCl salt precipitation .

| Parameter | Value |

|---|---|

| Yield | 85% |

| Final Purity (HPLC) | 99.7% |

Reaction Optimization and Byproduct Mitigation

Critical factors influencing reaction efficiency:

| Factor | Impact |

|---|---|

| THF-H₂O Solvent | Reduces reaction time from 24h to 30min |

| pH Control (Step 2) | Prevents amine protonation, ensuring acylation |

| Temperature (Step 4) | Maintains selectivity for ketone reduction |

Stability and Reactivity Considerations

Propriétés

IUPAC Name |

2-amino-1-(2,5-dimethoxyphenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-13-7-3-4-10(14-2)8(5-7)9(12)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFSXOLQDGUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657757 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671224-08-1 | |

| Record name | 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylen-bis-benzylamin-dihydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.